1,3-Dichloro-1,1,2,3,3-pentafluoropropane
Overview
Description
1,3-Dichloro-1,1,2,3,3-pentafluoropropane is a polyfluorinated compound with the chemical formula C3HCl2F5. It is a volatile derivative of propane and is classified as a hydrochlorofluorocarbon (HCFC). This compound has been used as a replacement for chlorofluorocarbons (CFCs) in various industrial applications due to its lower ozone depletion potential .
Mechanism of Action
Target of Action
1,3-Dichloro-1,1,2,3,3-pentafluoropropane is a volatile derivative of propane . It has been used as a cleaning agent in the aerospace and electronics industries . Its primary target is therefore the contaminants or residues that need to be removed from the surfaces of various components.
Mode of Action
The compound interacts with its targets (contaminants or residues) by dissolving or dispersing them, thereby facilitating their removal . The exact nature of these interactions would depend on the specific contaminants or residues involved.
Biochemical Pathways
Its use can indirectly affect various processes by ensuring the cleanliness and proper functioning of equipment used in these processes .
Pharmacokinetics
Its physical properties suggest that it would have high volatility and low solubility in water . These properties would likely influence its absorption, distribution, metabolism, and excretion (ADME) if it were to enter a biological system.
Result of Action
The primary result of the action of this compound is the removal of contaminants or residues from surfaces . This can help to ensure the proper functioning of equipment and prevent potential issues caused by these contaminants or residues.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its effectiveness as a cleaning agent may be reduced at lower temperatures, which could decrease its solvating power . Additionally, it may react with certain materials under extreme conditions, such as high temperatures or the presence of strong bases .
Biochemical Analysis
Biochemical Properties
It is chemically inert in many situations, but can react violently with strong reducing agents such as very active metals . It can also undergo oxidation with strong oxidizing agents and under extreme temperatures .
Molecular Mechanism
Given its chemical inertness, it is likely that it does not directly interact with biomolecules or significantly alter gene expression .
Temporal Effects in Laboratory Settings
It is known to be fairly stable under normal conditions, but may react with metals when heated to extreme temperatures .
Preparation Methods
1,3-Dichloro-1,1,2,3,3-pentafluoropropane can be synthesized through the addition of dichlorofluoromethane to tetrafluoroethylene . This reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained. Industrial production methods involve large-scale synthesis using similar chemical reactions, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1,3-Dichloro-1,1,2,3,3-pentafluoropropane is relatively inert under normal conditions but can undergo various chemical reactions under specific circumstances:
Scientific Research Applications
1,3-Dichloro-1,1,2,3,3-pentafluoropropane has several applications in scientific research and industry:
Comparison with Similar Compounds
1,3-Dichloro-1,1,2,3,3-pentafluoropropane can be compared to other similar compounds, such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound was widely used as a cleaning agent before being phased out due to its high ozone depletion potential.
1,2-Dichloro-1,1,3,3,3-pentafluoropropane: Another polyfluorinated compound with similar properties but different reactivity and applications.
The uniqueness of this compound lies in its balance between effectiveness as a cleaning agent and its relatively lower environmental impact compared to older CFCs .
Properties
IUPAC Name |
1,3-dichloro-1,1,2,3,3-pentafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F5/c4-2(7,8)1(6)3(5,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGBOLGHJQQORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(F)(F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F5 | |
Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042031 | |
Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dichloro-1,1,2,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |
Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
136013-79-1 | |
Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136013-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HCFC 225ea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136013791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Y2TGH7I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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